molecular formula C8H6S2 B032781 2,2'-Bithiophene CAS No. 492-97-7

2,2'-Bithiophene

Cat. No. B032781
M. Wt: 166.3 g/mol
InChI Key: OHZAHWOAMVVGEL-UHFFFAOYSA-N
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Patent
US05556524

Procedure details

The Grignard reagent 2-thienylmagnesiumbromide (T-MgBr) was made from 2-bromothiophene (T-Br) in a standard fashion in a three-necked roundbottom flask with 9 gr (370 mmol) of magnesium and 45 gr (276 mmol) of T-Br in 120 ml diethylether. Initially, a small amount of ether and a few milliliters of T-Br were added to the magnesium and the reaction was initiated by crushing some of the magnesium with a glass rod. The reaction was maintained by adding the rest of the T-Br and the ether in small portions from a dropping funnel. The Grignard reagent was refluxed for an additional half hour. In a separate, three-necked roundbottom flask was placed 120 ml of ether, 37.5 gr (230 mmol) of T-Br and 180 mg (0.33 mmol) of Ni(dppp)Cl2. The Grignard reagent was then added slowly, under a steady outflow of argon. The mixture was refluxed and stirred for 3 hours and 15 minutes and poured on ice with dilute hydrochloric acid. The product was then extracted with ether. After drying the ether layer on anhydrous magnesium sulphate, the organic layer was filtrated and the ether evaporated. The residue was redissolved in warm methanol. Some water was added to the methanol, while still warm, until a yellow precipitate started to form. The mixture was then put overnight at 4° C. to form yellow crystals. After filtration and drying in vacuo the product was molten and poured in a dry storage vessel. Yield: yellow crystals of T2, 25.16 gr (152 mmol, 66%). M.p.: 31° C. (litt.: 33). Elemental analysis: found% (theory%) C 57.54 (57.79), H 3.61 (3.64), S 38.0 (38.6). 1H-NMR (300 MHz, CDCl3,): ∂=7.21 (2H, dd, H=5.0 and 1.2 Hz), ∂=7.01 (2H, dd, J=5.0 and 3.6 Hz), ∂=7.18 (2H, dd, J=1.2 and 3.6 Hz). M/z (Mass peak from mass spectrometry): 166 D (M.W.=166), small impurity at 248 D, probably 2,2':5',2"-terthiophene (M.W.=248).
Name
Quantity
37.5 g
Type
reactant
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
180 mg
Type
catalyst
Reaction Step Four
Name
Quantity
120 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
[Compound]
Name
Grignard reagent 2-thienylmagnesiumbromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
9 g
Type
reactant
Reaction Step Eight
Name
Quantity
45 g
Type
reactant
Reaction Step Eight
Quantity
120 mL
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:3][CH:4]=[CH:5][CH:6]=1.[Mg].Cl>C(OCC)C.Cl[Ni]1(Cl)[P](C2C=CC=CC=2)(C2C=CC=CC=2)CCC[P]1(C1C=CC=CC=1)C1C=CC=CC=1>[S:3]1[CH:4]=[CH:5][CH:6]=[C:2]1[C:2]1[S:3][CH:4]=[CH:5][CH:6]=1 |^1:16,32|

Inputs

Step One
Name
Quantity
37.5 g
Type
reactant
Smiles
BrC=1SC=CC1
Step Two
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
180 mg
Type
catalyst
Smiles
Cl[Ni]1([P](CCC[P](C2=CC=CC=C2)1C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)Cl
Step Five
Name
Quantity
120 mL
Type
solvent
Smiles
CCOCC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1SC=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Eight
Name
Grignard reagent 2-thienylmagnesiumbromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1SC=CC1
Name
Quantity
9 g
Type
reactant
Smiles
[Mg]
Name
Quantity
45 g
Type
reactant
Smiles
BrC=1SC=CC1
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)OCC
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1SC=CC1
Step Eleven
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirred for 3 hours and 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was maintained
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed
EXTRACTION
Type
EXTRACTION
Details
The product was then extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying the ether layer on anhydrous magnesium sulphate
FILTRATION
Type
FILTRATION
Details
the organic layer was filtrated
CUSTOM
Type
CUSTOM
Details
the ether evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was redissolved in warm methanol
ADDITION
Type
ADDITION
Details
Some water was added to the methanol
TEMPERATURE
Type
TEMPERATURE
Details
while still warm, until a yellow precipitate
CUSTOM
Type
CUSTOM
Details
to form
WAIT
Type
WAIT
Details
The mixture was then put overnight at 4° C.
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to form yellow crystals
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
drying in vacuo the product
ADDITION
Type
ADDITION
Details
poured in a dry storage vessel

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
S1C(=CC=C1)C=1SC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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